molecular formula C8H17NO3 B2686101 1-Methoxy-3-(morpholin-4-yl)propan-2-ol CAS No. 3154-77-6

1-Methoxy-3-(morpholin-4-yl)propan-2-ol

Cat. No.: B2686101
CAS No.: 3154-77-6
M. Wt: 175.228
InChI Key: DLSNTVMQVUYYRE-UHFFFAOYSA-N
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Description

1-Methoxy-3-(morpholin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H17NO3. It is a morpholine derivative, which means it contains a morpholine ring, a six-membered ring with one nitrogen atom and one oxygen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-(morpholin-4-yl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of morpholine with epichlorohydrin in the presence of a base, followed by methanolysis. The reaction conditions typically include:

    Reactants: Morpholine, epichlorohydrin, methanol

    Catalyst/Base: Sodium hydroxide or potassium hydroxide

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 60°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1-Methoxy-3-(morpholin-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-(morpholin-4-yl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Contains additional aromatic rings and a triazole group.

Uniqueness

1-Methoxy-3-(morpholin-4-yl)propan-2-ol is unique due to its specific combination of a morpholine ring and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

1-Methoxy-3-(morpholin-4-yl)propan-2-ol, a compound with significant biological activity, has garnered attention in various fields including medicinal chemistry and pharmacology. Its structure, characterized by a methoxy group and a morpholine ring, contributes to its diverse interactions with biological targets. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

This compound has the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol. It is often synthesized through the reaction of morpholine with methoxy-substituted precursors under controlled conditions, utilizing solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound's amine group facilitates hydrogen bonding with active sites on target molecules, while the methoxy and morpholine groups enhance binding affinity and specificity. Key interactions include:

  • Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (ACE) and kynurenine-3-monooxygenase (KMO), which are crucial in neurological functions and metabolic pathways .
  • Receptor Agonism : The compound has shown activity towards several receptors including:
    • Complement component 5a (C5a)
    • Melanin-concentrating hormone receptor (MCHr1)
    • Various serotonin receptors (5-HT2C, 5-HT1B/1D)

These interactions suggest potential applications in treating conditions like pain management and neurodegenerative diseases .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Description
Enzyme InhibitionInhibits ACE and KMO, affecting neurotransmitter levels and metabolism
Receptor AgonismActivates C5a, MCHr1, and serotonin receptors, influencing pain and mood
Analgesic PotentialProposed as a safer alternative to traditional opioids for pain management
Anti-inflammatory EffectsExhibits properties that may reduce inflammation in various models
Neuroprotective EffectsPotential to protect neuronal cells from damage in neurodegenerative diseases

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Pain Management : A study investigated its analgesic properties compared to dextromoramide, revealing that derivatives of this compound could provide effective pain relief with lower addiction risks .
  • Neurodegenerative Diseases : Research indicated that compounds based on this structure could inhibit enzymes linked to Alzheimer's disease progression, suggesting a role in neuroprotection .
  • Diabetes Treatment : The compound has been evaluated for its ability to modulate glucose metabolism and insulin sensitivity, indicating potential applications in diabetes management .

Recent Research Findings

Recent advancements have highlighted the versatility of this compound:

  • Synthesis of Analogues : Researchers have synthesized various analogues to enhance selectivity towards specific receptors or improve pharmacokinetic properties. For instance, modifications have led to compounds with increased potency against opioid receptors while minimizing side effects associated with traditional opioids .
  • Docking Studies : Computational docking studies have provided insights into the binding affinities of this compound with different biological targets, aiding in the design of more effective derivatives .

Properties

IUPAC Name

1-methoxy-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-11-7-8(10)6-9-2-4-12-5-3-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSNTVMQVUYYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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